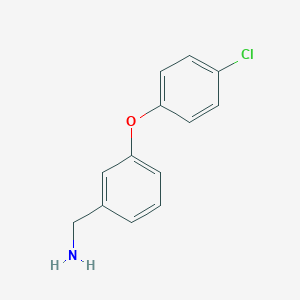

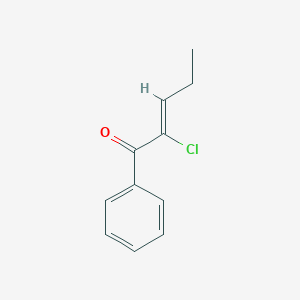

3-(4-氯苯氧基)苄胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Chlorophenoxy)benzylamine is a chemical compound that is structurally related to various other compounds studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural and functional similarities with the compounds that have been investigated.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1-benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines involves the reaction of an amino-pyrazole with diarylidenketones, indicating a route that could potentially be adapted for the synthesis of 3-(4-Chlorophenoxy)benzylamine . Similarly, the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin suggests a possible pathway for the synthesis of benzylamine derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Chlorophenoxy)benzylamine has been studied using various spectroscopic and computational methods. X-ray crystallography, IR, NMR, and UV-Vis spectroscopy are commonly used to confirm the structures of synthesized compounds . Computational methods such as density functional theory (DFT) are employed to predict and compare the molecular geometry, vibrational frequencies, and chemical shifts .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies on their interactions with other molecules. For example, the photocatalytic electron-transfer oxidation of benzylamine derivatives has been investigated, which could provide insights into the reactivity of 3-(4-Chlorophenoxy)benzylamine under similar conditions . Additionally, the dopaminergic activity of substituted benzazepines suggests potential bioactivity that could be explored for 3-(4-Chlorophenoxy)benzylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(4-Chlorophenoxy)benzylamine have been extensively studied. These properties include solvation effects, band gap energies, reactive sites, and excited state properties . Theoretical calculations such as HOMO-LUMO analysis, NBO analysis, and molecular electrostatic potential (MEP) studies provide a deeper understanding of the electronic properties and stability of these molecules . Additionally, the potential for non-linear optical (NLO) properties and hyperpolarizability indicates the usefulness of these compounds in materials science .

科学研究应用

17β-羟基类固醇脱氢酶3型抑制

3-(4-氯苯氧基)苄胺: 已被鉴定为17β-羟基类固醇脱氢酶3型(17β-HSD3)的有效且选择性的抑制剂 . 这种酶在睾丸激素生物合成中至关重要,抑制它是一种治疗前列腺癌等激素依赖性疾病的有前景策略。该化合物选择性抑制 17β-HSD3 的能力使其成为开发针对该途径的新型治疗剂的宝贵工具。

药物测试

该化合物在药物测试中用作高质量的参考标准 . 其纯度和一致性使其成为实验室实验的理想选择,在这些实验中,精确测量至关重要,特别是在药物产品的开发和质量控制中。

生物化学研究

在生物化学研究中,3-(4-氯苯氧基)苄胺用于研究酶催化的反应和途径 . 它在酶促分析中用作底物或抑制剂,有助于阐明各种酶的作用机制及其在生物过程中的作用。

环境影响研究

该化合物在结构上与酚氧基除草剂有关,酚氧基除草剂以其环境影响而闻名。 涉及3-(4-氯苯氧基)苄胺的研究可以提供对类似化合物的生物降解和环境归宿的见解 . 对于开发减轻环境中化学污染物影响的策略至关重要。

材料科学

在材料科学中,3-(4-氯苯氧基)苄胺可以用来改变材料的性能,例如创建具有特定特性的新型聚合物。 其化学结构使其能够与其他化合物相互作用,有可能产生具有独特性能的新材料 .

农业应用

虽然没有直接用于农业,但对3-(4-氯苯氧基)苄胺和相关化合物的研究可以有助于开发新型除草剂和生长调节剂 . 了解其作用方式可以导致创建更有效、更环保的农业化学品。

作用机制

Target of Action

It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known to block nerve impulses or pain sensations that are sent to the brain .

Biochemical Pathways

A related compound, chlorphenesin, has been shown to act in the central nervous system (cns) rather than directly on skeletal muscle .

Pharmacokinetics

It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin is between 2.3-5 hours .

Result of Action

It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle . This suggests that it may have a role in modulating nerve impulses or pain sensations.

Action Environment

It is known that the compound acts in the central nervous system (cns), suggesting that its action may be influenced by factors such as the physiological state of the cns and the presence of other compounds in the system .

安全和危害

未来方向

属性

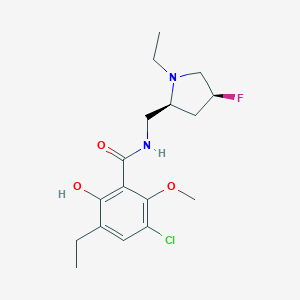

IUPAC Name |

[3-(4-chlorophenoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARRDZAFQFAGKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397469 |

Source

|

| Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154108-30-2 |

Source

|

| Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)